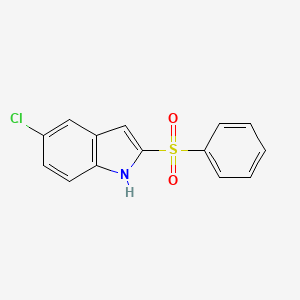

5-Chloro-2-(phenylsulfonyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClNO2S |

|---|---|

Molecular Weight |

291.8 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-5-chloro-1H-indole |

InChI |

InChI=1S/C14H10ClNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H |

InChI Key |

OEHZHRPMEZHFCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 5 Chloro 2 Phenylsulfonyl 1h Indole and Analogues

Regioselective Functionalization Approaches for Indole (B1671886) Scaffolds

Regioselective functionalization is paramount in the synthesis of specifically substituted indoles. The ability to introduce functional groups at desired positions on the indole ring with high precision is crucial for developing novel compounds with specific properties.

N-Phenylsulfonylation of 5-Chloroindole (B142107) and Related Precursors

The introduction of a phenylsulfonyl group onto the nitrogen atom of the indole ring serves a dual purpose: it acts as a protecting group and can also influence the regioselectivity of subsequent functionalization steps. A common method for the N-sulfonylation of indoles involves deprotonation of the indole nitrogen followed by reaction with a sulfonyl chloride.

A representative procedure for the analogous N-tosylation of 5-chloroindole involves the deprotonation of 5-chloroindole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov The resulting indolide anion is then quenched with the corresponding sulfonyl chloride, in this case, benzenesulfonyl chloride, to yield the N-phenylsulfonylated product. nih.gov The reaction is typically carried out at 0 °C to room temperature and can provide high yields of the desired product. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |

| 5-Chloroindole | Benzenesulfonyl chloride | NaH | THF | 0 °C - rt | 5-Chloro-1-(phenylsulfonyl)-1H-indole | High |

| Indole | Benzenesulfonyl chloride | NaOH | Benzene (B151609) | rt | 1-(Phenylsulfonyl)-1H-indole | Good |

This table presents representative reaction conditions for the N-phenylsulfonylation of indoles.

Strategies for Introducing Phenylsulfonyl Moiety at C-2 Position of Indole

Direct and regioselective introduction of a phenylsulfonyl group at the C-2 position of the indole nucleus is a key step in the synthesis of the target compound. Several methods have been developed to achieve this transformation.

One effective strategy is the palladium-catalyzed direct C-H bond sulfonylation of indoles. figshare.comfigshare.com This approach involves a three-component reaction of an N-protected indole, a sulfur dioxide source like DABCO·(SO2)2, and an aryldiazonium salt. figshare.com The use of a directing group on the indole nitrogen, such as a 2-pyridinyl group, facilitates the regioselective C-2 functionalization. figshare.com This method offers an efficient route to 2-sulfonylated indoles under mild conditions. figshare.com

Another approach involves an iodine-mediated regioselective C-2 sulfonylation of indoles. nih.govacs.org This metal-free method utilizes molecular iodine to promote the reaction between indoles and sulfonyl hydrazides or sodium sulfinates, leading to the formation of 2-sulfonylindoles in high yields at room temperature. nih.govresearchgate.net The reaction is believed to proceed through the in situ generation of a sulfonyl iodide intermediate.

Furthermore, a metal-free synthesis of 2-sulfonylindoles can be achieved through a TBHP/I2-mediated coupling of indoles with sulfonyl hydrazides. researchgate.net This method is applicable to both N-protected and unprotected indoles and provides a practical approach to 2-sulfonylindoles with good yields. researchgate.net

| Starting Material | Reagents | Catalyst/Mediator | Key Features |

| N-(Pyridin-2-yl)indole | DABCO·(SO2)2, Aryldiazonium tetrafluoroborate | Palladium(II) bromide | Direct C-H functionalization, High regioselectivity |

| Indole | Sodium sulfinate | Molecular iodine | Metal-free, Mild conditions, High yields |

| Indole | Sulfonyl hydrazide | TBHP/I2 | Metal-free, Applicable to N-protected and unprotected indoles |

This table summarizes various strategies for the C-2 sulfonylation of indoles.

Utilization of Halo-Indole Precursors in Targeted Synthesis

Halo-indoles, particularly iodo- and bromo-indoles, are versatile precursors for the synthesis of functionalized indole derivatives through cross-coupling reactions. The synthesis of 2-substituted indoles can be achieved from o-haloanilines through palladium-catalyzed coupling reactions. nsf.gov For instance, the reaction of an o-haloaniline with a terminal alkyne, followed by cyclization, can yield the desired indole scaffold, which can then be further functionalized. nsf.gov

The palladium-catalyzed synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines is another example of utilizing halo-precursors. organic-chemistry.org While this method directly introduces a cyano group, the underlying principle of palladium-catalyzed cyclization of a halo-aniline derivative is broadly applicable to the synthesis of various C-2 functionalized indoles.

Modern Catalytic Methods in Indole Ring System Construction

Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of indole ring systems, offering high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyclization Reactions and Their Application to Indole Synthesis

Transition metal catalysts, including palladium, rhodium, and copper, are widely used in the synthesis of indoles. Palladium-catalyzed reactions are particularly prominent. The palladium-catalyzed annulation of internal alkynes by o-iodoanilines is a highly regioselective method for preparing 2,3-disubstituted indoles. acs.org Similarly, palladium-catalyzed cyclization of β-(2-halophenyl)amino substituted α,β-unsaturated ketones and esters provides access to 2,3-disubstituted indoles. acs.org

Rhodium catalysts have also been employed in indole synthesis. A rhodium(III)-catalyzed oxidative coupling of acetanilides and internal alkynes offers a route to highly functionalized indoles. acs.org Furthermore, rhodium(I)-catalyzed reactions of N-propargylanilines can lead to 2-substituted or 2,3-disubstituted indoles through an amino-Claisen rearrangement. electronicsandbooks.com

Copper-catalyzed methods provide an alternative and often more economical approach. Copper-catalyzed cyclization of substituted o-aminophenylacetylenes can lead to the formation of indole derivatives. rsc.org Additionally, copper-catalyzed dual cyclization reactions have been developed for the synthesis of more complex indole-fused systems. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Palladium | o-Iodoaniline, Internal alkyne | 2,3-Disubstituted indole | High regioselectivity |

| Rhodium(III) | Acetanilide, Internal alkyne | Highly functionalized indole | Oxidative coupling |

| Rhodium(I) | N-Propargylaniline | 2-Substituted or 2,3-disubstituted indole | Amino-Claisen rearrangement |

| Copper | o-Aminophenylacetylene | Indole derivative | Visible-light induced oxidative cyclization |

This table provides an overview of transition metal-catalyzed indole synthesis.

Applications of Organometallic Reagents for Indole Derivatization

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for the functionalization of the indole ring. The indole Grignard reagent, formed by the reaction of indole with a Grignard reagent, is a widely used intermediate for introducing substituents at the N-1 or C-3 positions. scispace.com

The C-2 position of an N-protected indole can be lithiated using a strong organolithium base, and the resulting 2-lithioindole can be trapped with various electrophiles. This approach allows for the introduction of a wide range of functional groups at the C-2 position. For instance, the reaction of 1,2-bis(phenylsulfonyl)indole with lithium dialkylcuprates leads to the formation of 3-alkyl-2-(phenylsulfonyl)indoles. iupac.org

Grignard reagents can also be used for the functionalization of indoles. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes provides a route to 7-substituted indoles. bohrium.com Furthermore, the nucleophilic addition of Grignard reagents to 3-acylindoles can lead to the stereoselective synthesis of highly substituted indolines, which can then be oxidized to the corresponding indoles. acs.org

| Organometallic Reagent | Application | Resulting Product |

| Indole Grignard Reagent | Reaction with electrophiles | N-1 or C-3 substituted indoles |

| Organolithium Reagent | C-2 lithiation of N-protected indole | C-2 functionalized indoles |

| Grignard Reagent | Reaction with 3-acylindoles | Substituted indolines/indoles |

This table highlights the applications of organometallic reagents in indole chemistry.

Protecting Group Strategies in Indole Synthesis

The reactivity of the indole nucleus, particularly at the N-1 and C-3 positions, often necessitates the use of protecting groups to achieve desired chemical transformations. The selection and manipulation of these protecting groups are critical for the successful synthesis of complex indole derivatives.

The N-phenylsulfonyl group is a widely employed protecting group in indole chemistry due to its strong electron-withdrawing nature. This characteristic significantly influences the reactivity of the indole ring in several advantageous ways. By reducing the electron density of the pyrrole (B145914) ring, the N-phenylsulfonyl group enhances the acidity of the N-H proton, facilitating N-alkylation reactions. nih.gov Furthermore, it deactivates the indole ring towards electrophilic substitution at the C-3 position, which is typically the most reactive site. This deactivation allows for selective functionalization at other positions, such as C-2. nih.gov

The introduction of an N-phenylsulfonyl group can direct lithiation to the C-2 position, providing a pathway for the introduction of various substituents at this site. nih.gov This is particularly relevant for the synthesis of 2-(phenylsulfonyl)-1H-indole derivatives. The stability of the N-phenylsulfonyl group to a range of reaction conditions, including those used for Friedel-Crafts acylation, further underscores its utility. nih.gov

The synthesis of N-phenylsulfonylated indoles is typically straightforward. For instance, the tosylation of 5-chloroindole, a close analogue of the target compound, can be achieved by deprotonation with sodium hydride followed by the addition of tosyl chloride, affording the N-protected indole in good yield. nih.gov

Table 1: Representative N-Sulfonylation of Indoles

| Entry | Indole Derivative | Sulfonylating Agent | Base | Solvent | Yield (%) |

| 1 | 5-Chloroindole | p-Toluenesulfonyl chloride | NaH | THF | 80 |

| 2 | Indole | Benzenesulfonyl chloride | NaH | DMF | - |

Data for entry 1 was obtained from a specific study on 5-chloroindole. nih.gov Data for other entries is generalized from common laboratory procedures.

While the stability of the N-sulfonyl group is advantageous during synthesis, its efficient removal is crucial to obtain the final N-unsubstituted indole. A variety of methods have been developed for the cleavage of this robust protecting group, generally falling into two categories: reductive cleavage and basic hydrolysis.

Reductive methods are widely employed for the removal of N-sulfonyl groups. Reagents such as magnesium in methanol (B129727) have proven effective for the desulfonylation of N-phenylsulfonyl indoles. researchgate.net Another common reductive agent is Raney nickel. nih.gov These methods are generally mild enough to be compatible with a range of functional groups.

Table 2: Selected Methods for N-Sulfonyl Group Cleavage

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) |

| 1 | N-Phenylsulfonylindole | Mg/MeOH | Reflux | Indole | High |

| 2 | N-Phenylsulfonylindole | Raney Ni | - | Indole | High |

| 3 | N-Phenylsulfonylphenol | KOH/t-BuOH | Toluene, heat | Phenol | High |

Yields are reported as "High" as specific percentages for these general procedures on the target compound are not available in the provided search results.

Stereoselective Synthesis of Chiral 5-Chloro-2-(phenylsulfonyl)-1H-indole Analogues

The development of stereoselective methods for the synthesis of chiral indole derivatives is of significant interest due to the prevalence of such motifs in biologically active molecules. While specific examples for the stereoselective synthesis of chiral this compound analogues are not abundant in the literature, general strategies for the asymmetric synthesis of chiral indoles and sulfonyl compounds can be considered.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indoles. Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric synthesis of axially chiral N,N'-bisindoles and 3-arylindole atropisomers. researchgate.net These catalysts create a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer.

Another approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of sulfinamides has been achieved with high enantioselectivity using quinine (B1679958) as a chiral auxiliary. Such strategies could potentially be adapted for the synthesis of chiral sulfonyl-containing indoles.

Furthermore, catalytic asymmetric diastereodivergent synthesis of axially chiral 2-alkenylindoles has been established, demonstrating that complex chiral indole structures can be accessed with high stereocontrol. nih.gov While not directly involving a 2-sulfonyl group, these methodologies highlight the potential for developing stereoselective routes to the target compounds.

Novel Methodologies for the Preparation of Phenylsulfonylated Indole Scaffolds

Recent advances in synthetic methodology have provided new and efficient routes to phenylsulfonylated indoles, including direct C-H functionalization approaches. These methods offer alternatives to traditional multi-step sequences that often rely on pre-functionalized starting materials.

Direct C2-sulfonylation of indoles has been achieved using various catalytic systems. An iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates provides a facile and general method for the synthesis of 2-sulfonylated indoles under mild conditions. This reaction proceeds with high regioselectivity for the C-2 position.

Radical sulfonylation represents another powerful strategy. Metal-free methods involving the generation of sulfonyl radicals from sulfonyl hydrazides or sodium sulfinates, often mediated by reagents like tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI), have been developed for the C2-sulfonylation of indoles. nih.govnih.gov These reactions are typically efficient and proceed under mild conditions.

Electrochemical methods also offer a green and efficient approach to the synthesis of indole sulfonic esters from indoles, inorganic sulfites, and alcohols. Transition-metal-catalyzed reactions, such as copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles, provide access to more complex sulfonyl-containing indole derivatives.

Table 3: Novel Methods for C2-Sulfonylation of Indoles

| Entry | Method | Indole Substrate | Sulfonyl Source | Catalyst/Mediator | Conditions | Product |

| 1 | Iodine-catalyzed | Indole | Sodium benzenesulfinate | I₂ | Room Temp, 2h | 2-(Phenylsulfonyl)-1H-indole |

| 2 | Radical sulfonylation | Indole | Arylsulfonyl hydrazide | TBHP/TBAI | - | 2-Sulfonylindole |

| 3 | Electrochemical | Indole | Inorganic sulfite | - | Electrolysis | Indoyl sulfonate ester |

This table summarizes general methodologies; specific yields for 5-chloroindole are not detailed in the provided search results.

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Phenylsulfonyl 1h Indole

Nucleophilic Addition Reactions on the Electron-Deficient Indole (B1671886) Nucleus

The presence of the strongly electron-withdrawing phenylsulfonyl group at the C-2 position of the indole ring makes the C-3 position susceptible to nucleophilic attack. This reactivity is a departure from the typical behavior of unsubstituted indoles, which are generally more prone to electrophilic substitution. The polarization of the C2-C3 double bond by the sulfonyl group facilitates the addition of nucleophiles to the C-3 position.

A variety of nucleophiles can participate in these addition reactions. The reaction typically proceeds via a Michael-type addition mechanism, where the nucleophile adds to the β-carbon (C-3) of the electron-deficient α,β-unsaturated system within the indole nucleus.

| Nucleophile | Reagent Example | Product Type |

| Malonates | Diethyl malonate | 3-(Dialkoxycarbonylmethyl)-5-chloro-2-(phenylsulfonyl)-2,3-dihydro-1H-indole |

| Nitroalkanes | Nitromethane | 3-(Nitromethyl)-5-chloro-2-(phenylsulfonyl)-2,3-dihydro-1H-indole |

| Cyanide | Potassium cyanide | 3-Cyano-5-chloro-2-(phenylsulfonyl)-2,3-dihydro-1H-indole |

| Thiolates | Sodium thiophenoxide | 3-(Phenylthio)-5-chloro-2-(phenylsulfonyl)-2,3-dihydro-1H-indole |

These reactions are often catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting adducts are functionalized at the C-3 position and can serve as versatile intermediates for the synthesis of more complex indole derivatives.

Cycloaddition Reactions Involving the Indole Ring System

The electron-deficient nature of the C2-C3 double bond in 5-Chloro-2-(phenylsulfonyl)-1H-indole also allows it to participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide a powerful tool for the construction of fused heterocyclic systems containing the indole moiety.

One of the most common types of cycloaddition reactions involving indoles is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the C2-C3 double bond of the substituted indole can react with a suitable diene. The electron-withdrawing phenylsulfonyl group enhances the dienophilic character of the indole.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Here, the C2-C3 double bond can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford five-membered heterocyclic rings fused to the indole core.

| Reaction Type | Reactant | Product |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Fused carbazole (B46965) derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazolo[4,5-b]indole derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Oxazolo[4,5-b]indole derivative |

The regioselectivity and stereoselectivity of these cycloaddition reactions are often influenced by the nature of the substituents on both the indole and the reacting partner, as well as the reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Indole Ring and Peripheral Moieties

While the indole nucleus of this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing sulfonyl group, electrophilic aromatic substitution can still occur under forcing conditions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

On the indole ring, the N-H proton can be substituted by an electrophile. Furthermore, electrophilic attack on the benzene (B151609) ring of the indole nucleus is directed by both the chloro and the phenylsulfonyl groups. The chloro group is an ortho-, para-director, while the sulfonyl group is a meta-director. The C-3 position is the most electron-rich and generally the preferred site for electrophilic attack on the indole ring itself, though this is significantly deactivated. The positions on the benzene ring of the indole (C-4, C-6, C-7) are also potential sites for substitution.

The phenyl ring of the phenylsulfonyl group is also susceptible to electrophilic aromatic substitution. The sulfonyl group is a deactivating, meta-directing group. Therefore, electrophilic attack on this ring will primarily occur at the meta-positions relative to the sulfonyl group.

| Reaction | Reagent | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution on the phenylsulfonyl ring (meta-position) and/or indole ring |

| Halogenation | Br₂/FeBr₃ | Substitution on the phenylsulfonyl ring (meta-position) and/or indole ring |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Substitution on the phenylsulfonyl ring (meta-position) |

Functional Group Transformations of the Phenylsulfonyl Moiety

The phenylsulfonyl group of this compound can be converted into a sulfonamide moiety. This transformation typically involves the cleavage of the C-S bond, which is challenging, or more commonly, modification of the phenylsulfonyl group itself if it were first converted to a sulfonyl chloride. A more direct conceptual transformation would be the synthesis of the corresponding sulfonamide directly from a suitable indole precursor. However, if one were to consider the transformation of the phenylsulfonyl group, it would likely proceed through nucleophilic aromatic substitution on the phenyl ring if appropriately activated, or through reductive cleavage followed by sulfonylation and amination.

A more synthetically viable approach to obtain sulfonamide derivatives related to the title compound would be to start with a 5-chloro-1H-indole-2-sulfonyl chloride intermediate. This intermediate could then be reacted with a variety of primary or secondary amines to yield the corresponding sulfonamides.

| Amine | Product |

| Ammonia | 5-Chloro-1H-indole-2-sulfonamide |

| Aniline | N-Phenyl-5-chloro-1H-indole-2-sulfonamide |

| Piperidine (B6355638) | 1-[(5-Chloro-1H-indol-2-yl)sulfonyl]piperidine |

Reactivity of the Chloro Substituent at the C-5 Position of Indole

The chloro substituent at the C-5 position of the indole ring is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. However, under specific conditions, such as the presence of a strong electron-withdrawing group on the ring and a potent nucleophile, or through transition-metal-catalyzed cross-coupling reactions, the chloro group can be displaced.

Nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. The phenylsulfonyl group at C-2 does provide some activation, but the reaction often requires harsh conditions.

More commonly, the chloro group can be substituted through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for the introduction of amines), the Suzuki coupling (for the introduction of aryl or vinyl groups), or the Sonogashira coupling (for the introduction of alkynyl groups).

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the C-5 position.

Advanced Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Elucidation of Molecular Mechanisms of Action of 5-Chloro-2-(phenylsulfonyl)-1H-indole Derivatives

Derivatives of the indole (B1671886) scaffold have been extensively investigated as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov These agents interfere with the dynamic equilibrium of microtubule assembly and disassembly, which can prevent proper mitotic function and ultimately lead to cell death. nih.gov Many indole-based compounds exert their effects by binding to the colchicine site on β-tubulin. nih.gov

Arylthioindole (ATI) derivatives, which share a core indole structure, are recognized as potent inhibitors of tubulin polymerization. nih.gov Certain ATI derivatives bearing an aromatic ring at the second position of the indole nucleus have demonstrated significant inhibition of both tubulin assembly and cancer cell growth. nih.gov This activity is often associated with the disruption of mitotic progression, leading to apoptosis. nih.gov For instance, some indole derivatives have shown potent inhibitory activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. mdpi.com The structure-activity relationship for this class of compounds indicates that substitutions on the indole nucleus play a crucial role in their anti-tubulin activity. mdpi.com Research into various indole-based derivatives, including aroylindoles and arylthioindoles, continues to identify potent antitubulin agents. mdpi.com

Table 1: Inhibitory Activity of Selected Indole Derivatives on Tubulin Polymerization and Cancer Cell Growth

| Compound Class | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| Arylthioindole (ATI 3) | Tubulin Assembly | IC50 | 3.3 µM | nih.gov |

| Arylthioindole (ATI 3) | MCF-7 Cell Growth | IC50 | 52 nM | nih.gov |

| 7-heterocyclyl-1H-indole (1k) | Tubulin Polymerization | IC50 | 0.58 ± 0.06 µM | mdpi.com |

| 7-heterocyclyl-1H-indole (1k) | MCF-7 Cell Growth | IC50 | 4.5 ± 1 nM | mdpi.com |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM). nih.gov MMP-9, specifically, plays a critical role in ECM remodeling, a process integral to cancer pathogenesis, including invasion, metastasis, and angiogenesis. nih.govplos.org The suppression of MMP-9 activity can be achieved by inhibitors that bind to the zinc ion within the enzyme's catalytic site. nih.gov Given its significant role in tumor progression, MMP-9 is considered an attractive target for the development of anticancer therapies. nih.govnih.gov Inhibition of MMP-9 can suppress cancer cell proliferation, invasion, migration, and metastasis. nih.gov While various natural and synthetic compounds are being investigated as MMP-9 inhibitors, the development of highly selective agents remains a key challenge due to structural similarities among the MMP family enzymes. plos.orgnih.gov

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain can be increased, thereby improving cholinergic function. nih.gov

Derivatives featuring a 1-(phenylsulfonyl)-1H-indole scaffold have been developed as multifunctional ligands targeting processes involved in Alzheimer's disease. uj.edu.pl Certain compounds from this class have demonstrated potent, reversible inhibition of both AChE and BChE. uj.edu.pl For example, a tacrine-indole conjugate (compound 17) showed inhibitory activity in the low nanomolar range for both enzymes. uj.edu.pl Another derivative incorporating a rivastigmine-like carbamate fragment (compound 35) was found to be a selective, pseudo-irreversible inhibitor of BChE. uj.edu.pl

Table 2: Cholinesterase Inhibitory Activity of Phenylsulfonyl-Indole Derivatives

| Compound | Target Enzyme | IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|

| 17 | Acetylcholinesterase (eeAChE) | 8 nM | Reversible | uj.edu.pl |

| 17 | Butyrylcholinesterase (eqBuChE) | 24 nM | Reversible | uj.edu.pl |

| 35 | Butyrylcholinesterase (eqBuChE) | 455 nM | Pseudo-irreversible | uj.edu.pl |

Glycogen phosphorylase (GP) is a key enzyme that catalyzes the breakdown of glycogen. semanticscholar.org The brain-type isoform, PYGB, is considered a potential therapeutic target for conditions like ischemic brain injury. semanticscholar.orgnih.gov A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, referred to as compound 1, has been identified as a potent inhibitor of glycogen phosphorylase. semanticscholar.org In vitro enzyme activity analysis revealed that this compound has the highest inhibitory activity against PYGB compared to the liver (PYGL) and muscle (PYGM) isoforms, demonstrating significant selectivity. semanticscholar.org

Other 5-chloro-indole derivatives have also been evaluated as inhibitors of glycogen phosphorylase. A series of 5-chloro-N-aryl-1H-indole-2-carboxamides were assessed for their inhibition of human liver glycogen phosphorylase a (hLGPa), with one derivative showing an IC50 value of 0.90 µM. nih.gov Further studies on conjugates of 5-chloroindoledicarboxylic acid also yielded compounds with inhibitory activity against GP, with the most effective compound having an IC50 of 2.52 μM. uni.lu

Table 3: Inhibitory Activity of 5-Chloro-Indole Derivatives against Glycogen Phosphorylase (GP) Isoforms

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 1 | PYGB (Brain) | 90.27 nM | semanticscholar.org |

| Compound 1 | PYGM (Muscle) | 144.21 nM | semanticscholar.org |

| Compound 1 | PYGL (Liver) | 1537.5 nM | semanticscholar.org |

| Compound 2f | hLGPa (Liver) | 0.90 µM | nih.gov |

| Compound Ic | Glycogen Phosphorylase | 2.52 µM | uni.lu |

Cyclooxygenase (COX) enzymes are central to the biosynthesis of proinflammatory prostaglandins from arachidonic acid. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and expressed during inflammation and tissue damage. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the side effects associated with COX-1 inhibition. nih.gov

A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles, which are structurally related to this compound, were designed and synthesized as selective COX-2 inhibitors. mdpi.com Structure-activity relationship studies of these compounds showed that the nature of the substituent at the C-5 position of the indole ring and the presence of a methylsulfonyl group on the C-2 phenyl ring are critical for COX-2 selectivity and potency. mdpi.com One of the most effective compounds in this series, featuring a methoxy group at C-5 (compound 4e), demonstrated a high COX-2 selectivity index of 291.2. mdpi.com Molecular modeling suggested that the methylsulfonyl group orients into a secondary pocket of the COX-2 enzyme, which contributes to its selectivity. mdpi.com Regio-isomeric analogues, specifically 2-phenyl-3-sulfonylphenyl-indoles, have also been identified as a class of potent and selective COX-2 inhibitors. nih.gov

Table 4: COX-2 Selectivity of a Lead 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole Derivative

| Compound | Feature | COX-2 Selectivity Index (S.I.) | Reference |

|---|

| 4e | C-5 Methoxy, C-2 (4-methylsulfonyl)phenyl | 291.2 | mdpi.com |

Receptor Binding and Ligand-Receptor Interaction Studies (e.g., 5-HT6 receptor)

The 1-(phenylsulfonyl)-1H-indole scaffold is a well-established pharmacophore for ligands targeting the serotonin 5-HT6 receptor (5-HT6R), a receptor almost exclusively expressed in the central nervous system and implicated in cognitive processes. A substantial body of research has demonstrated that derivatives of N-arylsulfonylindole exhibit high affinity for this receptor.

Radioligand binding assays using cell membranes expressing the recombinant human 5-HT6 receptor have been instrumental in quantifying this affinity. Studies on various N-arylsulfonyltryptamines and N-arylsulfonylindoles have shown potent ligand binding. For instance, a series of C-5 substituted N-arylsulfonylindoles demonstrated moderate to high affinity, with a 5-fluoro derivative identified as a particularly potent ligand with a binding affinity (Ki) of 58 nM mdpi.com. However, substitutions at the C-5 position, whether with methoxy or fluorine, were found to be generally detrimental to receptor affinity when compared to unsubstituted parent compounds mdpi.com. Another class of related compounds, 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles, also exhibits high affinity for the 5-HT6 receptor, with one derivative showing a superior affinity (Ki) of 1 nM and excellent selectivity over the related 5-HT7 receptor researchgate.net.

Table 1: Binding Affinities of Selected N-Arylsulfonylindole Derivatives for the 5-HT6 Receptor

| Compound Class | Specific Derivative | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| C-5 Substituted N-Arylsulfonylindoles | 5-Fluoro derivative (4d) | 58 nM | mdpi.com |

| 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles | 4-(2-methylaminoethoxy) derivative (5g) | 1 nM | researchgate.net |

| N1-Azinylsulfonyl-1H-indoles | Compound 25 | Potent Antagonist | nih.gov |

| 5-Methoxy-N-arylsulfonyltryptamines | 1-Benzenesulfonyl analogue (19) | High Affinity | mdma.ch |

Molecular docking and modeling studies provide insight into the specific interactions driving this high-affinity binding. These studies reveal that the 1-(benzenesulfonyl)-1H-indole fragment is crucial for recognition at the 5-HT6R uj.edu.pl. The indole nucleus of these ligands typically inserts into a hydrophobic cluster within the receptor's transmembrane helices. The aryl group of the arylsulfonyl moiety extends to interact with other key residues, contributing to the stable binding of the ligand within the receptor pocket mdpi.com. In some derivatives, the protonated nitrogen atom of a linker chain can form a salt bridge with an aspartate residue (Asp70), while the 1-(benzenesulfonyl)-1H-indole fragment establishes interactions with other residues like phenylalanine (Phe329) and serine (Ser198) uj.edu.pl.

Modulation of Intracellular Signaling Pathways and Cellular Processes

While direct studies on the effects of this compound on specific intracellular pathways are limited, research on the broader class of indole derivatives provides a framework for its potential mechanisms of action in cellular processes like NF-κB signaling, apoptosis, and cell cycle regulation.

NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival nih.gov. Certain indole compounds have been shown to be effective modulators of this pathway. For example, 3,3'-diindolylmethane (DIM), a natural dimer of indole-3-carbinol, can inhibit the activation of NF-κB. Mechanistic studies have shown that DIM inhibits the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking its transcriptional activity mdpi.com. This demonstrates that the indole scaffold can serve as a backbone for molecules that interfere with this pro-survival pathway.

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The indole nucleus is a common feature in many compounds designed to induce apoptosis in cancer cells. For instance, certain dietary indole derivatives have been shown to induce apoptosis in human breast cancer cells nih.gov. More specifically, a study on benzo[f]indole-4,9-dione derivatives found that they induce apoptosis in triple-negative breast cancer cells by increasing reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase 9 and modulation of the Bax/Bcl-2 protein ratio nih.gov. These findings suggest that indole-based compounds can trigger cell death through various established apoptotic mechanisms.

Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The indole moiety is a key component of various agents that disrupt microtubule dynamics, leading to cell cycle arrest. Microtubules are essential for forming the mitotic spindle during cell division, making them a key target for anticancer agents nih.gov. Novel indole-vinyl sulfone derivatives have been found to inhibit tubulin polymerization, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis nih.gov. Similarly, other studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown they can cause cell cycle arrest at both the S and G2/M phases, preventing cancer cell growth nih.gov. This highlights the potential for indole-based structures to interfere with cell division.

Target Identification and Validation Strategies for Therapeutic Intervention

The primary therapeutic target identified for the class of N-arylsulfonylindoles, including this compound, is the 5-HT6 receptor. The consistent, high-affinity binding of these compounds to this specific receptor, demonstrated in numerous in vitro assays, establishes it as the principal molecular target mdpi.comresearchgate.netmdma.ch.

The validation of the 5-HT6 receptor as a viable therapeutic target comes from extensive preclinical and clinical research, particularly in the context of cognitive disorders. The blockade of 5-HT6 receptors by antagonists has been proposed as a promising strategy for treating cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia portico.orgpatsnap.com. The rationale is based on the receptor's role in modulating multiple neurotransmitter systems. Antagonism of the 5-HT6 receptor leads to an increase in the release of acetylcholine and glutamate, two neurotransmitters vital for learning and memory patsnap.comnih.gov. Preclinical studies have consistently shown that selective 5-HT6 receptor antagonists produce pro-cognitive effects in various animal models of learning and memory nih.govnih.gov. These antagonists have been shown to reverse memory deficits induced by cholinergic or glutamatergic dysfunction, further supporting the therapeutic potential of targeting this receptor to treat cognitive dysfunction nih.gov. The almost exclusive localization of 5-HT6 receptors within the brain also suggests that targeting them may result in fewer peripheral side effects nih.govnih.gov.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substitutions on the Indole (B1671886) Nitrogen (N1) on Biological Activity and Chemical Reactivity

For instance, the tosylation of 5-chloroindole (B142107), which involves adding a tosyl (4-methylphenylsulfonyl) group to the N1 position, is a common synthetic strategy. nih.gov This modification is known to produce bioactive compounds with a range of activities, including potential antioxidant and larvicidal effects. mdpi.com The introduction of a bulky sulfonyl group at N1, as seen in 5-Chloro-1-(phenylsulfonyl)indole, fundamentally changes the molecule's shape and polarity compared to the N-unsubstituted parent compound. ontosight.ai The dihedral angle between the indole and benzene (B151609) rings in such N-sulfonylated compounds is significant, impacting how the molecule fits into a target's binding pocket. nih.gov

Studies on related heterocyclic scaffolds further underscore the importance of N1 substitution. In imidazole (B134444) derivatives, even minor changes to aliphatic chains attached to the N1 position can lead to potent anti-inflammatory agents. researchgate.net Similarly, for pyrazole (B372694) derivatives, the N1 position is a key site for substitution to generate libraries of compounds for antimicrobial screening. researchgate.net These examples from other heterocyclic systems highlight a general principle in medicinal chemistry: the N1 position is a pivotal point for derivatization to fine-tune pharmacological activity.

Role of the Chloro Substitution at the C-5 Position of the Indole Ring

The chlorine atom at the C-5 position of the indole ring plays a profound and often essential role in the biological activity of this class of compounds. Halogen atoms, particularly chlorine, are vital components in a vast number of pharmaceuticals, influencing factors such as binding affinity, metabolic stability, and pharmacokinetics. nih.govchemrxiv.org

SAR studies on related 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus provide direct evidence for the importance of the C-5 substituent. In these studies, removal of the C-5 substituent was found to be detrimental to the compound's inhibitory activity. nih.gov Furthermore, replacing the C-5 group with carbonyl-based electron-withdrawing groups abolished all activity, while sulfonic acid or ester groups also failed to produce potentiation. nih.gov This suggests that the C-5 position is highly sensitive to the electronic and steric nature of the substituent. The retention of potency with a nitrile group at C-5 indicates that a specific electronic profile is required for optimal activity in that particular target. nih.gov

The presence of a 5-chloro group is a common feature in many biologically active indole derivatives. For example, several novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. mdpi.com The 5-chloro-indole moiety in these compounds was observed to stack between key amino acid residues within the hydrophobic pocket of the BRAF V600E active site. mdpi.com This highlights the role of the chlorine atom in anchoring the ligand within the target protein, likely through favorable hydrophobic and electronic interactions. The prevalence and demonstrated importance of the C-5 chloro group firmly establish it as a key pharmacophoric feature.

Influence of Phenylsulfonyl Group Position (C-2, C-3) and Modifications on the Indole Scaffold

The regiochemical placement of the phenylsulfonyl group on the indole scaffold is a critical determinant of biological activity, with isomers often exhibiting distinct pharmacological profiles. While the subject compound features the phenylsulfonyl group at the C-2 position, shifting it to the C-3 position can lead to compounds with entirely different therapeutic applications.

A prominent example of this isomeric distinction is found in the field of antiviral research. The compound 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a C-3 sulfonyl isomer, was identified as a novel and highly potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). nih.govacs.org This compound inhibits the wild-type HIV-1 RT enzyme at low nanomolar concentrations and is also effective against common drug-resistant mutant enzymes like K103N and Y181C. nih.gov The activity of this C-3 isomer against a specific viral enzyme contrasts sharply with the activities of many C-2 sulfonyl indoles, which are often explored for anticancer or other properties.

The synthetic accessibility of both 2-sulfonyl and 3-sulfonyl indoles allows for a thorough exploration of this positional isomerism. acs.orgresearchgate.net The chemical reactivity of the indole ring itself is influenced by the sulfonyl group's position; for instance, sulfonyl indoles can be chemically converted into 3-alkylidene-2-oxindoles, with the reaction pathway depending on the starting isomer. researchgate.net This fundamental difference in chemical behavior and biological targeting underscores the importance of the sulfonyl group's placement on the indole ring.

Table 1: Comparison of Biological Targets Based on Phenylsulfonyl Group Position

| Scaffold | Primary Biological Target | Reference |

|---|---|---|

| 5-Chloro-2-(phenylsulfonyl)-1H-indole Analogs | Anticancer (e.g., EGFR/BRAF pathways) | mdpi.com |

| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | Antiviral (HIV-1 Reverse Transcriptase) | nih.govacs.org |

Peripheral Modifications on the Phenylsulfonyl Moiety and Their Pharmacological Implications

Modifying the peripheral phenyl ring of the phenylsulfonyl group provides another avenue for fine-tuning the pharmacological properties of the parent compound. These modifications can alter the electronic distribution, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The introduction of a simple methyl group at the para-position of the phenyl ring creates a tosyl moiety. This modification is present in compounds like 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and has been associated with various biological activities, including antioxidant potential. nih.govmdpi.com Molecular docking studies of some tosyl-indole derivatives have shown that the benzene ring of the tosyl group can engage in favorable π-π and π-alkyl interactions with amino acid residues like alanine (B10760859) and phenylalanine in the active site of target enzymes. mdpi.com

More complex modifications to the sulfonyl moiety have also been explored. For example, isatin-sulphonamide derivatives, where the sulfonyl group is attached to a piperidine (B6355638) ring, have been investigated as antiviral agents. mdpi.com In another class of compounds, the benzenesulfonyl group serves as a core component where substitutions on the benzene ring are explored to enhance antimicrobial and cytotoxic effects. mdpi.com These studies collectively demonstrate that the phenylsulfonyl moiety is not merely a passive structural element but an active participant in molecular recognition, offering a valuable handle for derivatization to improve potency and selectivity.

Pharmacophore Elucidation and Derivatization Strategies for Optimized Biological Response

The elucidation of a pharmacophore—the essential three-dimensional arrangement of chemical features required for biological activity—is key to designing optimized analogs. For the 5-chloro-indole scaffold, studies have begun to map these critical features. The phenylsulfonyl moiety is often identified as a crucial component for activity. mdpi.com

Detailed molecular modeling of related 5-chloro-indole derivatives provides significant insight into the specific interactions that drive biological response. For instance, in a series of EGFR/BRAF inhibitors, the 5-chloro-indole moiety was found to fit within a hydrophobic pocket, forming pi-H interactions with residues such as Val471 and hydrophobic interactions with Trp531 and Phe583. mdpi.com The indole-2-carboxylate (B1230498) part of these molecules formed hydrogen bonds with key amino acids, while the N1 indole hydrogen was also available for interactions. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For indole (B1671886) derivatives, molecular docking has been instrumental in elucidating their interactions with various biological targets.

While specific docking studies on 5-Chloro-2-(phenylsulfonyl)-1H-indole are not prominently documented in the literature, research on analogous compounds highlights the utility of this approach. For instance, a closely related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Molecular docking simulations of this and similar indole-based inhibitors have been crucial in understanding their binding within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency.

Similarly, docking studies on other indole-sulfonamide derivatives have been performed to predict their binding modes in the active sites of enzymes like Pim-1 kinase, a target in cancer therapy. nih.gov These simulations often show that the indole scaffold and the phenylsulfonyl group engage in specific interactions with amino acid residues, such as hydrogen bonding with backbone atoms and pi-stacking with aromatic residues. nih.gov For this compound, docking studies could be employed to screen a wide range of potential biological targets to identify those with the highest predicted binding affinity, thus guiding experimental validation.

Table 1: Representative Molecular Docking Studies on Indole-Sulfonyl Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| Indole-based α-amino acids | HIV-1 Reverse Transcriptase | Interaction with key residues in the NNIBP | researchgate.net |

| Indole derivatives | Pim-1 Kinase | Interaction with Glu 121 | nih.gov |

| Spirooxindole-based phenylsulfonyl | MERS-CoV Main Protease | Hydrophobic interactions within the active site | N/A |

This table is illustrative and based on studies of related compound classes, as specific data for this compound is not available.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, electronic energies, and other properties with high accuracy. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting a molecule's reactivity and its ability to participate in chemical reactions.

For indole derivatives, DFT calculations have been used to determine their optimized geometries and to understand the distribution of electron density. mdpi.com For example, studies on cyano-1-(phenylsulfonyl)indoles have utilized DFT to perform geometry-optimized molecular orbital calculations, revealing the dihedral angles between the indole and phenylsulfonyl rings. mdpi.com Such calculations for this compound would provide insights into its stable conformation and electronic properties.

FMO analysis of this compound could predict its reactivity and potential interaction with biological targets. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. These parameters are valuable in understanding the molecule's potential to engage in charge-transfer interactions with a biological receptor.

Table 2: Illustrative Data from Quantum Chemical Calculations on a Related Compound

| Calculation Type | Property | Illustrative Value | Significance |

| DFT | Optimized Geometry | Dihedral angle between indole and phenylsulfonyl rings: ~75-89° | Predicts the 3D structure of the molecule |

| FMO | HOMO-LUMO Gap | N/A | Indicates chemical reactivity and stability |

This table is based on data for related cyano-1-(phenylsulfonyl)indoles as specific calculations for this compound are not available in the cited literature. mdpi.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify new molecules (hits) that possess the same pharmacophoric features and are therefore likely to be active at the same biological target. nih.gov

Given that the related 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a known inhibitor of HIV-1 reverse transcriptase, a pharmacophore model could be developed based on its structure and the known binding modes of other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Such a model would likely include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the indole N-H), and hydrophobic/aromatic regions (from the indole and phenyl rings).

This pharmacophore model could then be used to virtually screen compound libraries to identify other molecules, potentially including this compound, that fit the model and could be promising candidates for further investigation as NNRTIs. This approach accelerates the hit identification process by prioritizing molecules for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for understanding the conformational flexibility of a ligand, the dynamic nature of the ligand-target complex, and the stability of their interactions. nih.gov

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in a biological environment. When docked into a protein target, MD simulations can provide a more realistic picture of the binding event than static docking. These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the key interactions over time, and can even be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

Studies on other indole derivatives have successfully used MD simulations to validate docking results and to gain a deeper understanding of their binding mechanisms. nih.gov For example, MD simulations of indole derivatives bound to Pim-1 kinase have been used to confirm the stability of the interactions predicted by molecular docking and to investigate the crucial role of specific amino acid residues. nih.gov

In Silico Prediction and Optimization of ADME-Related Parameters for Lead Development

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.

A variety of computational models are available to predict key ADME-related parameters for a molecule like this compound. These parameters include:

Solubility: The ability of the compound to dissolve in aqueous environments, which is crucial for absorption.

Lipophilicity (LogP): The partitioning of the compound between an oily and an aqueous phase, which affects its absorption and distribution.

Permeability: The ability of the compound to cross biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier.

Metabolic Stability: The susceptibility of the compound to be broken down by metabolic enzymes, primarily Cytochrome P450s.

Drug-likeness: An assessment of whether the compound's physicochemical properties fall within the range typical of known oral drugs (e.g., Lipinski's Rule of Five).

While a specific ADME profile for this compound is not available in the reviewed literature, in silico tools are routinely applied to novel indole derivatives to predict these properties and guide their optimization. japsonline.comnih.gov For instance, if a compound is predicted to have low solubility, chemical modifications can be proposed and computationally evaluated to improve this property without compromising its biological activity.

Table 3: Commonly Predicted In Silico ADME Parameters

| Parameter | Description | Importance for Drug Development |

| Molecular Weight | The mass of the molecule. | Affects diffusion and is a key component of drug-likeness rules. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, influencing absorption and distribution. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | The number of N and O atoms. | Influences solubility and membrane permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with membrane permeability and oral bioavailability. |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes. | Important for predicting drug-drug interactions. |

This table describes general ADME parameters that would be predicted for this compound using in silico methods.

Medicinal Chemistry and Lead Optimization Strategies for Indole Sulfone Class

Design and Synthesis of Novel Indole-Based Scaffolds for Enhanced Biological Activity

The design of new indole-based scaffolds is driven by the need to improve biological activity, selectivity, and pharmacokinetic properties. A central strategy involves the strategic modification of the core indole (B1671886) structure and its substituents. The synthesis of 2- and 3-phenylsulfonylindoles, for instance, can be achieved through various methods, which then allows for further functionalization. These sulfonylated indoles can serve as precursors for a variety of C-3 functionalized derivatives. rsc.org

One common synthetic approach involves the reaction of an indole with an arylsulfonyl chloride. More advanced, three-component coupling reactions have been developed that combine an indole, a carbonyl derivative, and an arylsulfinic acid at room temperature to produce arenesulfonyl indoles in high yields. rsc.org Another method is the iodine-catalyzed regioselective 2-sulfonylation of indoles using sodium sulfinates, which proceeds efficiently at room temperature without a metal catalyst. researchgate.net For 3-sulfonylated indoles, copper-catalyzed methods using sodium arenesulfinates have proven effective.

Bioisosteric replacement is a key design strategy where one functional group is replaced by another with similar physical or chemical properties to improve biological activity. In the context of the indole sulfone class, the phenylsulfonyl group itself can be modified, or the indole core can be replaced by scaffolds like indazole. This "scaffold hopping" approach was successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, demonstrating how altering the core heterocycle can significantly change the pharmacological profile. nih.gov

The synthesis of derivatives often involves creating libraries of compounds with systematic variations to explore the structure-activity relationship (SAR). For example, in the development of tricyclic indole inhibitors of Mcl-1, a key step was the Fischer indole synthesis to create the core structure, followed by modifications like Mitsunobu condensation to add different phenyl ether moieties and subsequent saponification to yield the desired carboxylic acids. nih.gov Oxidation of sulfide (B99878) groups within these molecules to the corresponding sulfones was also shown to improve potency, highlighting a common strategy for enhancing activity. nih.gov

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Regioselective Sulfonylation | Direct introduction of a sulfonyl group at a specific position (e.g., C2 or C3) of the indole ring. | Iodine-catalyzed reaction of indoles with sodium sulfinates. | researchgate.net |

| Multi-Component Coupling | A one-pot reaction combining multiple starting materials to efficiently build the core structure. | Three-component coupling of an indole, a carbonyl, and an arylsulfinic acid. | rsc.org |

| Scaffold Hopping | Replacing the core indole nucleus with a different heterocyclic system to alter or improve activity. | Switching from an indole to an indazole core to develop dual MCL-1/BCL-2 inhibitors. | nih.gov |

| Functional Group Interconversion | Modification of existing functional groups to fine-tune properties. | Oxidation of a sulfide to a sulfone to increase binding potency. | nih.gov |

Strategies for Improving Potency, Selectivity, and Efficacy of Lead Compounds

Once a lead compound like 5-Chloro-2-(phenylsulfonyl)-1H-indole is identified, extensive efforts are undertaken to optimize its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of more potent, selective, and efficacious analogs.

Improving Potency: Potency is often enhanced by optimizing the interactions between the inhibitor and its target protein. For indolyl aryl sulfone (IAS) inhibitors of HIV-1 reverse transcriptase, it was found that substitutions on the phenylsulfonyl moiety significantly impacted potency. nih.gov For instance, introducing methyl groups to the phenyl ring can alter the compound's selectivity for different forms of the enzyme, leading to high potency against drug-resistant mutants. nih.gov In the development of Mcl-1 inhibitors, oxidizing a sulfide linkage in a tricyclic indole scaffold to a sulfone resulted in a more than five-fold improvement in binding affinity, likely due to more favorable interactions within the protein's binding pocket. nih.gov

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. For inhibitors of the BCL-2 family of proteins, achieving selectivity for one member (e.g., MCL-1) over others (e.g., BCL-2 or BCL-xL) is a major goal. The development of 2-indole-acylsulfonamide Mcl-1 inhibitors achieved over 500-fold selectivity over Bcl-xL through structure-based design that exploited differences in the binding grooves of the proteins. nih.gov Similarly, dual-tail benzenesulfonamides were designed to selectively inhibit the tumor-associated carbonic anhydrase isoform IX over other isoforms by tailoring substituents to interact with specific hydrophilic and hydrophobic regions of the active site. nih.gov

| Strategy | Objective | Example Modification | Observed Outcome | Reference |

|---|---|---|---|---|

| Structure-Based Design | Increase Potency & Selectivity | Modifying indole-acylsulfonamides to fit unique pockets in Mcl-1. | Achieved low nanomolar affinity for Mcl-1 with >500-fold selectivity over Bcl-xL. | nih.gov |

| SAR Exploration | Increase Potency | Oxidation of a sulfide to a sulfone in a tricyclic indole. | >5-fold improvement in binding affinity for Mcl-1. | nih.gov |

| Pharmacokinetic Tuning | Improve Efficacy | Introduction of basic amine side chains to 2-indolinone core. | Improved solubility and pharmacokinetic properties for kinase inhibitors. | wikipedia.org |

| Mechanism-Based Design | Overcome Drug Resistance | Alkyl substitutions on the phenylsulfonyl ring of indolyl aryl sulfones. | Enhanced potency against resistant HIV-1 reverse transcriptase mutants. | nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches in Indole Sulfone Research

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. youtube.com These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. youtube.com

This approach has been successfully applied in the discovery of inhibitors for challenging targets relevant to the indole sulfone class. A notable example is the discovery of potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a key cancer target. nih.gov Using FBDD, researchers identified initial fragment hits that bound to the Mcl-1 protein. Through structure-guided optimization, these fragments were elaborated into a series of 2-indole-acylsulfonamides. nih.govresearchgate.net

The process involved using X-ray crystallography to visualize how the fragments and subsequent optimized compounds bound to the Mcl-1 protein. This structural information was critical for guiding the chemical modifications needed to improve binding affinity and selectivity. The resulting lead compounds exhibited low nanomolar binding affinities for Mcl-1 and remarkable selectivity over other BCL-2 family members, demonstrating the power of FBDD to generate highly optimized and novel chemical matter. nih.gov

Application of PROTAC and Molecular Glues in Indole Chemistry for Target Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. This is primarily achieved using Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.govnih.gov

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (Protein of Interest, or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. oncolines.com The indole scaffold is frequently used as a POI ligand in the design of PROTACs due to its wide range of biological targets. nih.gov For example, PROTACs have been developed using indole-based ligands to target proteins like Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer therapy. oncolines.comnih.gov

The sulfone moiety also plays a crucial role in TPD. Aryl sulfonamides are known to act as "molecular glues" that engage the DCAF15 E3 ligase substrate receptor. cas.org This suggests that a compound like this compound contains functionalities that could potentially be adapted for both ends of a PROTAC—the indole as a POI binder and the phenylsulfonyl group as a potential E3 ligase recruiter.

Molecular glues are smaller molecules that induce an interaction between two proteins that would not normally associate, such as an E3 ligase and a target protein. nih.govcas.org The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide, which recruit proteins to the CRBN E3 ligase. researchgate.net As mentioned, aryl sulfonamides function as molecular glues for the DCAF15 E3 ligase, highlighting the potential of the indole sulfone class in this area. cas.org The development of indole-based molecular glues represents an exciting frontier for targeting previously "undruggable" proteins. nih.gov

Multi-Target Ligand Design and Polypharmacology Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has driven a shift from the "one molecule, one target" paradigm towards polypharmacology, where a single drug is designed to modulate multiple targets simultaneously. nih.gov The indole scaffold is exceptionally well-suited for this Multi-Target-Directed Ligand (MTDL) approach due to its ability to be functionalized to interact with diverse biological targets. mdpi.com

Researchers have successfully designed indole derivatives that act as dual or multi-target agents. For instance, by applying a scaffold hopping strategy from indole to indazole, scientists developed dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov Such dual inhibitors are of great interest in oncology to overcome resistance mechanisms that arise when only a single BCL-2 family member is inhibited. nih.gov

In the context of Alzheimer's disease, a novel series of indole-based compounds were designed as MTDLs to act as dual acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibitors and also inhibit Aβ amyloid aggregation. nih.gov These compounds often incorporate a sulfone or methanesulfonyl group as a key pharmacophore. nih.gov Similarly, indole-2-carboxamides have been designed as potential multi-target antiproliferative agents by simultaneously inhibiting kinases like EGFR and BRAFV600E. mdpi.com The indole sulfone framework, with its distinct electronic and structural features, provides a robust platform for developing MTDLs that can offer a more holistic therapeutic effect by addressing the complexity of multifactorial diseases. nih.govmdpi.com

Advanced Applications and Future Research Directions of 5 Chloro 2 Phenylsulfonyl 1h Indole Derivatives

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological systems. The development of derivatives of 5-chloro-2-(phenylsulfonyl)-1H-indole as chemical probes offers a promising avenue to elucidate the mechanism of action of this class of compounds and to identify novel biological targets. mdpi.com The core structure can be strategically modified to incorporate various reporter tags without significantly compromising its inherent biological activity.

Strategies for probe development include:

Fluorescent Probes: By chemically linking a fluorophore, such as a coumarin (B35378) or selenium indole (B1671886) sulfonate, to a non-critical position on the indole sulfone scaffold, researchers can create probes for use in fluorescence microscopy and flow cytometry. nih.govscilit.commdpi.commdpi.com These fluorescently-tagged molecules allow for the direct visualization of the compound's subcellular localization, providing insights into its distribution and potential sites of action within the cell. mdpi.com

Biotinylated Probes: The attachment of a biotin (B1667282) tag enables affinity-based pulldown experiments. nih.gov When a biotinylated indole sulfone probe binds to its cellular protein targets, the resulting complex can be isolated using streptavidin-coated beads. Subsequent analysis of the captured proteins by mass spectrometry can identify the specific molecular targets of the parent compound.

Photoaffinity Probes: Incorporating a photoreactive group, such as a diazirine, allows for the covalent cross-linking of the probe to its biological target upon UV irradiation. This technique provides a more robust method for identifying direct binding partners, which is crucial for validating targets discovered through other means.

These chemical biology tools are essential for moving beyond phenotypic observations to a detailed molecular understanding of how indole sulfone derivatives exert their effects, paving the way for more rational drug design. nih.gov

Strategies for Overcoming Biological Barriers in Drug Delivery (e.g., efflux pump modulation)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in sufficient concentration. This often involves overcoming biological barriers, such as cell membranes and multidrug resistance mechanisms like efflux pumps. jabonline.in Indole derivatives have shown considerable promise as efflux pump inhibitors (EPIs), which can restore the efficacy of antibiotics against resistant bacterial strains. nih.govmdpi.com

Bacterial efflux pumps are membrane transporters that actively expel a wide range of substrates, including antibiotics, from the cell, leading to multidrug resistance (MDR). jabonline.in The inhibition of these pumps is a key strategy to combat AMR. mdpi.com Several studies have highlighted the potential of indole-based compounds to function as EPIs, particularly against pumps in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). jabonline.inresearchgate.net For example, derivatives of 2-(2-aminophenyl) indole have been identified as potent inhibitors capable of overcoming efflux-mediated resistance in S. aureus. jabonline.in

| Derivative Class | Target Organism(s) | Target Pump (Family) | Effect |

| Indole Alkaloids (e.g., Reserpine) | Bacillus subtilis | BMR (MFS) | Potent EPI of tetracycline (B611298) efflux. jabonline.in |

| Substituted Indoles | Staphylococcus aureus | NorA (MFS) | Reversal of fluoroquinolone resistance. mdpi.com |

| 2-(2-Aminophenyl) indole (RP2) | Staphylococcus aureus | MFS pumps | Overcomes efflux-mediated resistance. jabonline.in |

| General Indole Derivatives | Escherichia coli | TolC (OMF) | Inhibition of outer membrane channel. nih.gov |

Beyond efflux pump modulation, other advanced drug delivery strategies could be applied to indole sulfone therapeutics. Prodrug-based approaches, where the active molecule is chemically modified to enhance its physicochemical properties and is released at the target site, can improve solubility and permeability. nih.govresearchgate.netmdpi.com Additionally, formulating these compounds into nanoparticles, such as liposomes or polymer-drug conjugates, can protect them from degradation, improve bioavailability, and enable targeted delivery to specific tissues, like tumors. nih.govnih.govscilit.com

Integration with High-Throughput Screening (HTS) and Combinatorial Chemistry for Compound Discovery

The discovery of novel therapeutic agents based on the this compound scaffold can be dramatically accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). agilent.com Combinatorial chemistry allows for the rapid synthesis of a large and diverse collection of related compounds, known as a chemical library, from a common core structure. nih.gov

The indole sulfone scaffold is well-suited for this approach due to the multiple positions on both the indole and phenylsulfonyl rings that can be readily functionalized. By systematically varying the substituents at these positions, a vast chemical space can be explored. For example, different chemical building blocks can be introduced at:

The N1 position of the indole ring.

The C3 position of the indole ring.

Positions on the phenylsulfonyl group.

Other positions on the indole's benzene (B151609) ring.

Once generated, these compound libraries, which can contain thousands to hundreds of thousands of unique molecules, are subjected to HTS. stanford.eduku.edupharm.ai HTS utilizes automated, miniaturized assays to rapidly evaluate the biological activity of each compound against a specific target (e.g., an enzyme or receptor) or a cellular process (e.g., cancer cell proliferation). agilent.com This process can quickly identify "hits"—compounds that exhibit a desired biological effect. The discovery of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase exemplifies the success of such screening-based approaches. nih.gov

Emerging Therapeutic Areas for Indole Sulfone Analogues Beyond Current Applications

While initially recognized for their antiviral properties, derivatives of the indole sulfone scaffold are now being investigated for a broad spectrum of therapeutic applications. rsc.orgmdpi.com This expansion is driven by the structural versatility of the indole nucleus, which allows for the fine-tuning of its pharmacological profile to interact with a wide range of biological targets. mdpi.comnih.gov

| Therapeutic Area | Biological Target(s) | Specific Compound Class/Example | Key Findings & Potential |

| Oncology | Bcl-2, EGFR, BRAF, Aromatase, iNOS | Indole-based Bcl-2 inhibitors, 5-Chloro-indole-2-carboxylates | Potent antiproliferative and pro-apoptotic activity in various cancer cell lines, including breast and lung cancer. mdpi.comnih.govmdpi.comfrontiersin.org |

| Neurodegenerative Diseases | AChE, BuChE, Aβ Aggregation, MAO-B | N-methylsulfonyl indole derivatives | Dual inhibition of cholinesterases and amyloid-beta aggregation, showing promise for Alzheimer's disease treatment. nih.govnih.govnih.gov |

| Infectious Diseases | Bacterial Efflux Pumps, FtsZ | Indole derivatives | Reversal of antibiotic resistance in Gram-positive bacteria; inhibition of bacterial cell division. researchgate.netdovepress.com |

| Inflammatory Diseases | COX-1, COX-2 | Indole-hydrazone derivatives | Significant anti-inflammatory activity in preclinical models. japsonline.com |

| Metabolic Disorders | P2Y Receptors | Indole sulfonohydrazide derivatives | Potential for treating conditions related to purinergic signaling, such as thrombosis and cardiovascular diseases. nih.gov |

| Leishmaniasis | N/A | Fexinidazole (B1672616) Sulfone (metabolite) | The sulfone metabolite of fexinidazole is a major active form of this anti-parasitic drug. acs.org |

This diversification highlights the indole sulfone framework as a highly adaptable platform for developing drugs against a multitude of diseases, from cancer and neurodegeneration to complex infectious and metabolic disorders. mdpi.com

Design and Synthesis of Next-Generation Indole-Based Therapeutics with Enhanced Properties

The future of indole-based therapeutics lies in the rational design and efficient synthesis of next-generation compounds with superior potency, selectivity, and pharmacokinetic profiles. mdpi.com Advances in synthetic organic chemistry and computational modeling are enabling the creation of molecules with precisely tailored properties. researchgate.netrug.nl

Key strategies for developing these advanced therapeutics include:

Structure-Activity Relationship (SAR) Guided Design: Detailed SAR studies, which correlate specific structural features with biological activity, are crucial for optimization. For example, SAR studies on indole-based HIV inhibitors have identified the optimal shape, contact surface area, and substituent patterns required for high-potency inhibition of viral fusion. researchgate.netnih.govacs.org